molecular formula C15H20O4 B3426146 Santonic acid CAS No. 510-35-0

Santonic acid

Cat. No.: B3426146
CAS No.: 510-35-0
M. Wt: 264.32 g/mol
InChI Key: UNPYYTKZOHYHMZ-UHFFFAOYSA-N
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Description

Santonic acid is an organic compound that contains both carboxylic acid and ketone functionalities. It was first synthesized from santonin through a base-mediated hydrolysis of a lactone, followed by a multistep rearrangement process by R. B. Woodward . The compound is known for its unique polymeric structure, where individual molecules are linked by intermolecular carboxyl-to-ketone hydrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Santonic acid is synthesized from santonin, which is derived from the unexpanded flower heads of Artemisia maritima var. stechmanniana . The synthesis involves base-mediated hydrolysis of santonin’s lactone ring, followed by a series of rearrangement reactions . The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Santonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Various substitution reactions can occur at the carboxylic acid or ketone functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Santonic acid has several scientific research applications:

Mechanism of Action

The mechanism by which santonic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxylic acid and ketone functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Santonin: The precursor to santonic acid, known for its use as an anthelmintic.

    Santonous acid: Another derivative of santonin with similar chemical properties.

    1,4-Dimethyl-2-naphthol: A compound formed from the transformation of santonin.

Uniqueness

This compound is unique due to its polymeric structure and the specific hydrogen bonding interactions it forms. Unlike many carboxylic acids, it does not form hydrogen-bonded dimers in the crystalline phase . This unique structural property distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPYYTKZOHYHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046871
Record name Santonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34167-05-0, 510-35-0
Record name NSC138624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Santonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Santonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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